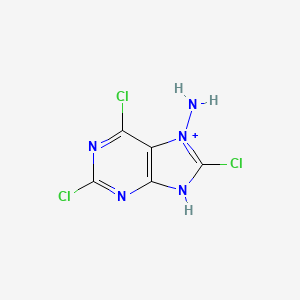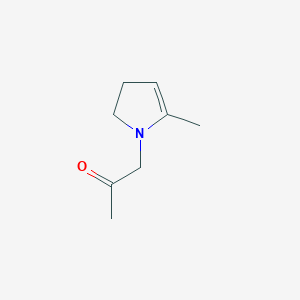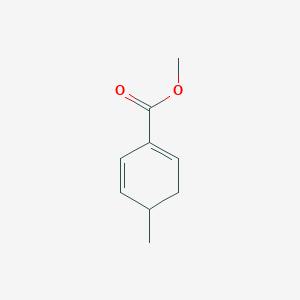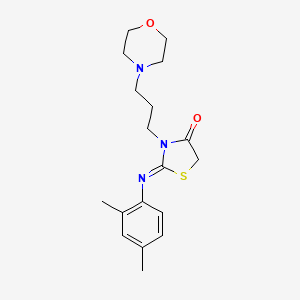![molecular formula C5H10N2O4 B13798337 Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
Alanine, 3-[(carboxymethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 3-[(carboxymethyl)amino]-(9CI) is a compound with the molecular formula C5H10N2O4 and a molecular weight of 162.14 g/mol It is a derivative of alanine, an amino acid, and contains a carboxymethyl group attached to the amino group of alanine
Preparation Methods
The synthesis of Alanine, 3-[(carboxymethyl)amino]-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of alanine with chloroacetic acid under basic conditions to introduce the carboxymethyl group . The reaction typically proceeds as follows:
Reactants: Alanine and chloroacetic acid.
Conditions: Basic conditions, often using sodium hydroxide as the base.
Procedure: Alanine is dissolved in water, and chloroacetic acid is added slowly while maintaining the pH with sodium hydroxide. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by acidifying the reaction mixture and precipitating the compound, which is then purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Alanine, 3-[(carboxymethyl)amino]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., water, ethanol), and specific catalysts to enhance reaction rates .
Scientific Research Applications
Alanine, 3-[(carboxymethyl)amino]-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of Alanine, 3-[(carboxymethyl)amino]-(9CI) involves its interaction with specific molecular targets and pathways. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors . These interactions can modulate the activity of metabolic enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Alanine, 3-[(carboxymethyl)amino]-(9CI) can be compared with other similar compounds, such as:
Alanine: The parent amino acid, which lacks the carboxymethyl group.
Beta-Alanine: A structural isomer of alanine with the amino group at the beta position.
N-Methylalanine: A derivative of alanine with a methyl group attached to the amino group.
The uniqueness of Alanine, 3-[(carboxymethyl)amino]-(9CI) lies in its carboxymethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(carboxymethylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-3(5(10)11)1-7-2-4(8)9/h3,7H,1-2,6H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
KEQFBEHVFFPRIW-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NCC(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



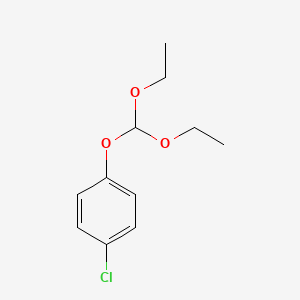
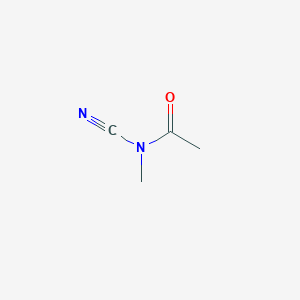
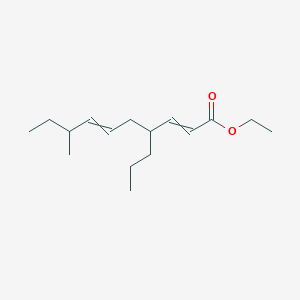
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
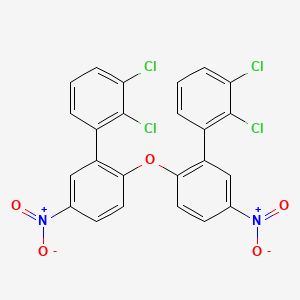


![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
